
Application Note: Ac-Orn-Phe-Arg-AMC Tryptase
Activity Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ac-Orn-Phe-Arg-AMC

Cat. No.: B12386521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tryptase is a serine protease that serves as a primary marker for mast cell activation, playing a

crucial role in allergic and inflammatory responses. The quantification of tryptase activity is

essential for studying mast cell biology and for the development of therapeutic inhibitors. This

application note provides a detailed protocol for a sensitive and continuous fluorogenic assay

to determine tryptase activity using the substrate Acetyl-L-ornithyl-L-phenylalanyl-L-arginine 7-

amido-4-methylcoumarin (Ac-Orn-Phe-Arg-AMC).

The assay is based on the enzymatic cleavage of the peptide substrate by tryptase, which

releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The rate of AMC

liberation, measured by its fluorescence emission, is directly proportional to the tryptase

activity. This protocol is suitable for purified enzyme preparations and can be adapted for

inhibitor screening and kinetic analysis.

Principle of the Assay
Tryptase cleaves the Arg-AMC bond in the Ac-Orn-Phe-Arg-AMC substrate. Upon cleavage,

the AMC moiety is released from the quenching effects of the peptide, resulting in a significant

increase in fluorescence. The fluorescence intensity is monitored over time at an excitation

wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
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Data Presentation
Table 1: Summary of Quantitative Data
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Parameter Value Notes

Reagents

Ac-Orn-Phe-Arg-AMC Stock 10 mM in DMSO
Store at -20°C, protected from

light.

Recombinant Human Tryptase

Stock
1 µg/µL in sterile water

Aliquot and store at -80°C.

Avoid repeated freeze-thaw

cycles.

AMC Standard Stock 1 mM in DMSO
Store at -20°C, protected from

light.

Leupeptin (Inhibitor) Stock 10 mM in sterile water Store at -20°C.

Benzamidine (Inhibitor) Stock 1 M in sterile water Store at room temperature.

Assay Conditions

Final Substrate Concentration

(Standard Assay)
100 µM

Final Substrate Concentration

(Kinetic Assay)
10 - 500 µM (serial dilution)

Final Enzyme Concentration 10-100 ng/well
Optimal concentration should

be determined empirically.

Final Inhibitor Concentration

(Controls)

Leupeptin: 10 µM,

Benzamidine: 1 mM

Assay Buffer
50 mM Tris-HCl, pH 7.5, 150

mM NaCl, 0.05% (v/v) Brij-35

Total Assay Volume 100 µL

Incubation Temperature 37°C

Incubation Time 30-60 minutes (kinetic reading)

Instrumentation Settings

Instrument Fluorescence plate reader
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Plate Type Black, flat-bottom 96-well plate

Excitation Wavelength 380 nm [1][2]

Emission Wavelength 460 nm [1][2]

Read Mode Kinetic

Reading Interval 1 minute

Experimental Protocols
Reagent Preparation
1.1. Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Brij-35):

Dissolve Tris base and NaCl in deionized water.

Adjust the pH to 7.5 with HCl.

Add Brij-35 and mix gently until dissolved.

Store at 4°C.

1.2. Ac-Orn-Phe-Arg-AMC Substrate Stock Solution (10 mM):

Dissolve the lyophilized substrate in DMSO to a final concentration of 10 mM.

Aliquot and store at -20°C, protected from light.

1.3. Recombinant Human Tryptase Working Solution:

Thaw the enzyme stock solution on ice.

Dilute the enzyme to the desired final concentration in cold Assay Buffer immediately before

use.

1.4. AMC Standard Stock Solution (1 mM):

Dissolve AMC powder in DMSO to a final concentration of 1 mM.
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Aliquot and store at -20°C, protected from light.

1.5. Inhibitor Stock Solutions:

Prepare stock solutions of leupeptin (10 mM in water) and benzamidine (1 M in water).

AMC Standard Curve
To quantify the amount of AMC produced in the enzymatic reaction, a standard curve is

essential.

Prepare a serial dilution of the 1 mM AMC stock solution in Assay Buffer to obtain standards

ranging from 0 to 50 µM.

Add 100 µL of each standard dilution to a well of a black 96-well plate.

Include a blank control containing 100 µL of Assay Buffer.

Measure the fluorescence at Ex/Em = 380/460 nm.

Plot the fluorescence intensity against the AMC concentration to generate a standard curve.

The slope of this curve will be used to convert the rate of fluorescence change in the enzyme

assay to the rate of product formation (µmol/min).

Tryptase Activity Assay Protocol (96-well plate format)
Prepare the plate: Add the following reagents to each well of a black 96-well plate:

Test Wells:

50 µL of Assay Buffer

10 µL of diluted Tryptase

Inhibitor Control Wells:

40 µL of Assay Buffer

10 µL of inhibitor solution (e.g., 100 µM leupeptin for a 10 µM final concentration)
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10 µL of diluted Tryptase

Substrate Blank (No Enzyme Control):

60 µL of Assay Buffer

Enzyme Blank (No Substrate Control):

90 µL of Assay Buffer

10 µL of diluted Tryptase

Pre-incubation: If using inhibitors, pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction: Add 40 µL of a 250 µM working solution of the Ac-Orn-Phe-Arg-AMC
substrate (prepared by diluting the 10 mM stock in Assay Buffer) to the test and inhibitor

control wells to achieve a final concentration of 100 µM. For the substrate blank, add the

substrate. For the enzyme blank, add 10 µL of Assay Buffer.

Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-

heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes with

readings taken every minute at Ex/Em = 380/460 nm.

Protocol for Determining Km and Vmax
Prepare substrate dilutions: Prepare a serial dilution of the Ac-Orn-Phe-Arg-AMC substrate

in Assay Buffer to achieve final concentrations ranging from approximately 0.1 x Km to 10 x

Km. A suggested range to start with is 10 µM to 500 µM.

Set up the assay: In a 96-well plate, for each substrate concentration, set up a reaction as

described in the standard assay protocol, with a fixed, low concentration of tryptase.

Measure initial velocities: Measure the fluorescence kinetically as described above.

Data analysis:

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear

portion of the fluorescence versus time plot.
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Convert the fluorescence rate (RFU/min) to the rate of product formation (µmol/min) using

the slope from the AMC standard curve.

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

Fit the data to the Michaelis-Menten equation using non-linear regression software to

determine the Km and Vmax values.

Mandatory Visualizations
Enzymatic Cleavage of Ac-Orn-Phe-Arg-AMC by Tryptase
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Caption: Enzymatic reaction of tryptase with its fluorogenic substrate.
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Tryptase Activity Assay Workflow

Preparation

Reaction

Detection & Analysis

Prepare Assay Buffer,
Substrate, Enzyme,

and Controls

Set up 96-well plate with
Enzyme, Buffer, and Controls

Initiate reaction by
adding Substrate

Incubate at 37°C in
plate reader

Measure Fluorescence
(Ex/Em = 380/460 nm)

kinetically

Calculate Activity and
Kinetic Parameters

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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